Cas no 1903296-51-4 (1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione)

1-[1-(1H-Indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a heterocyclic compound featuring an indole moiety linked to a pyrrolidine-2,5-dione core via an azetidine spacer. This structure imparts unique reactivity and potential biological activity, making it valuable in medicinal chemistry and drug discovery. The indole group enhances binding affinity to biological targets, while the pyrrolidine-2,5-dione (succinimide) moiety offers versatility for further functionalization. The azetidine ring contributes to conformational rigidity, improving selectivity and metabolic stability. This compound is particularly useful as an intermediate in synthesizing pharmacologically active molecules, such as kinase inhibitors or enzyme modulators. Its well-defined stereochemistry and synthetic accessibility further support its utility in high-precision research applications.
1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione structure
1903296-51-4 structure
Product Name:1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
CAS No:1903296-51-4
MF:C16H15N3O3
MW:297.308603525162
CID:5909239
PubChem ID:92078445
Update Time:2025-05-21

1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
    • F6473-3719
    • 1903296-51-4
    • AKOS025341319
    • 1-(1-(1H-indole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
    • Inchi: 1S/C16H15N3O3/c20-14-3-4-15(21)19(14)12-8-18(9-12)16(22)11-1-2-13-10(7-11)5-6-17-13/h1-2,5-7,12,17H,3-4,8-9H2
    • InChI Key: KDFVUXMSBBAVCH-UHFFFAOYSA-N
    • SMILES: O=C1CCC(N1C1CN(C(C2C=CC3=C(C=CN3)C=2)=O)C1)=O

Computed Properties

  • Exact Mass: 297.11134135g/mol
  • Monoisotopic Mass: 297.11134135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 499
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 73.5Ų

1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione Pricemore >>

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Additional information on 1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Professional Introduction to Compound with CAS No. 1903296-51-4 and Product Name: 1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

The compound identified by the CAS number 1903296-51-4 and the product name 1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The structural composition of this compound includes a 1H-indole-5-carbonyl moiety linked to an azetidin-3-yl group, which is further connected to a pyrrolidine-2,5-dione backbone. Such a configuration suggests a high degree of molecular complexity, which may contribute to unique pharmacological properties.

Recent research in the domain of heterocyclic chemistry has highlighted the importance of azetidine derivatives in medicinal chemistry. These compounds are known for their ability to modulate various biological pathways, making them valuable scaffolds for drug discovery. The presence of the pyrrolidine-2,5-dione moiety in this compound further enhances its pharmacological potential. Pyrrolidine derivatives have been extensively studied for their role in inhibiting enzymes and receptors involved in inflammatory and neurological disorders. The integration of these structural elements into a single molecule suggests that 1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione could exhibit multifaceted biological activities.

In the context of contemporary pharmaceutical research, the synthesis and characterization of this compound have been driven by the need for innovative therapeutic strategies. The 1H-indole-5-carbonyl group is particularly noteworthy, as indole derivatives are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. By combining this group with the azetidin-3-yl and pyrrolidine-2,5-dione moieties, researchers aim to create a molecule that can interact with multiple targets simultaneously. This approach is increasingly favored in drug development due to its potential to enhance efficacy while minimizing side effects.

One of the most exciting aspects of this compound is its potential application in treating neurological disorders. The pyrrolidine ring is known to be a key structural feature in several FDA-approved drugs that target central nervous system (CNS) disorders. The unique combination of the azetidin-3-yl and pyrrolidine-2,5-dione groups may confer properties that make it an effective candidate for conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. Preliminary studies have suggested that molecules with similar structural motifs can modulate neurotransmitter release and receptor activity, which are critical factors in these diseases.

The synthesis of 1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves a series of carefully orchestrated chemical reactions that highlight the expertise of modern synthetic chemists. The process typically begins with the formation of the azetidinone core, followed by functionalization with the indole carbonyl group. The final step involves linking these components to the pyrrolidine ring through a dione intermediate. Each step must be meticulously controlled to ensure high yield and purity, which are essential for subsequent biological evaluation.

From a computational chemistry perspective, virtual screening techniques have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies have shown promising interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain signaling. Additionally, simulations suggest potential binding to neurotransmitter receptors like serotonin and dopamine receptors, indicating its potential as a psychoactive agent.

The pharmacokinetic properties of this compound are also under investigation. Researchers are evaluating its solubility, stability, and metabolic pathways to assess its suitability for clinical development. The presence of multiple heterocyclic rings suggests that it may exhibit favorable pharmacokinetic characteristics due to increased lipophilicity and reduced susceptibility to enzymatic degradation. However, further studies are needed to confirm these predictions and identify any potential liabilities.

In conclusion,1-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione represents a promising candidate for future therapeutic applications. Its unique structural features and predicted biological activities make it an attractive target for further research in medicinal chemistry. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing next-generation treatments for complex diseases.

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